2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide is 314.15428940 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophoric Contributions in Antipsychotic Agents
A review of arylcycloalkylamines, including phenyl piperidines and piperazines, highlights their significance as pharmacophoric groups in antipsychotic agents. These compounds, exemplified by structures containing 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrate improved potency and selectivity at D(2)-like receptors. The study indicates that while specific effects of arylalkyl moieties are unpredictable, the composite structure influences selectivity and potency at these receptors, suggesting a nuanced role in the development of antipsychotic medications (Sikazwe et al., 2009).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is crucial in the rational design of drugs, found in a wide range of therapeutic agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the molecules, indicating its broad application across various therapeutic domains such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This versatility underscores the importance of piperazine-based molecules in drug discovery, fostering new research into their pharmacokinetic and pharmacodynamic properties to design novel treatments for diverse diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the versatility of piperazine as a medicinally important scaffold, detailing the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. The insights provided can guide the development of safer, selective, and cost-effective anti-mycobacterial agents, highlighting the scaffold's potential in addressing global health challenges (Girase et al., 2020).
Optoelectronic Applications of Quinazoline and Pyrimidine Derivatives
Recent research on quinazolines and pyrimidines extends beyond medicinal chemistry, exploring their applications in optoelectronics. These compounds are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating the potential of these heterocycles in advancing technology and materials science (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-4-6-15(7-5-14)22-11-9-21(10-12-22)13-17(23)20-16-3-1-2-8-19-16/h1-8H,9-13H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQUNOGMGTXAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.